2-Ethylpiperidine

Description

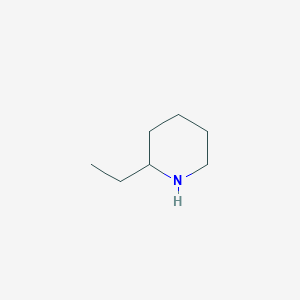

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBKKFZGCDJDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883682 | |

| Record name | Piperidine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-80-6 | |

| Record name | 2-Ethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINE, 2-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4F771RRU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Catalytic Hydrogenation of 2-Ethylpyridine

An In-depth Technical Guide to the Synthesis of 2-Ethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-ethylpiperidine, a valuable heterocyclic building block in the pharmaceutical and agrochemical industries.[1] The document details the most prevalent and efficient methods for its preparation, with a focus on catalytic hydrogenation of 2-ethylpyridine (B127773). For each method, detailed experimental protocols and quantitative data are provided to facilitate practical application in a research and development setting.

The most direct and widely employed method for the synthesis of 2-ethylpiperidine is the catalytic hydrogenation of its aromatic precursor, 2-ethylpyridine.[2] This reaction involves the saturation of the pyridine (B92270) ring with hydrogen gas in the presence of a metal catalyst.

A variety of catalysts can be employed for this transformation, with platinum and palladium-based catalysts being particularly effective. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation

Platinum(IV) oxide, also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of pyridine derivatives.[3] The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, which enhances the activity of the catalyst.[3]

Experimental Protocol:

A general procedure for the catalytic hydrogenation of a substituted pyridine using PtO₂ is as follows:[2][3]

-

Reactor Setup: In a high-pressure reactor vessel, dissolve 2-ethylpyridine (1.0 g) in glacial acetic acid (5-10 mL).

-

Catalyst Addition: Carefully add the Platinum(IV) oxide catalyst (5 mol%) to the solution.

-

Reaction Execution:

-

Securely seal the reactor vessel and connect it to a hydrogenation apparatus.

-

Purge the reactor head multiple times with an inert gas (e.g., nitrogen) to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-70 bar).

-

Stir the reaction mixture at room temperature for 6-10 hours.

-

-

Work-up:

-

Upon completion of the reaction, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Dilute the reaction mixture with ethyl acetate (B1210297).

-

Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

-

Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude 2-ethylpiperidine can be purified by column chromatography (Silica gel, 60-120 mesh, 5% EtOAc in petroleum ether) or by distillation to yield the final product.[3]

Other Catalytic Systems

While PtO₂ is highly effective, other catalytic systems are also utilized for the hydrogenation of pyridines.

-

Palladium on Carbon (Pd/C): This is a widely used and more economical catalyst. The reaction is often carried out in the presence of an acidic additive to facilitate the reduction.[2]

-

Nickel-based Catalysts: For industrial-scale production, nickel-based catalysts are often favored due to their lower cost. These reactions typically require higher temperatures (110-250 °C) and pressures (2.0-10.0 MPa).[4]

Quantitative Data for Catalytic Hydrogenation

| Catalyst System | Substrate | Solvent | Temperature | Pressure | Reaction Time | Yield | Reference |

| PtO₂ (5 mol%) | Substituted Pyridines | Glacial Acetic Acid | Room Temp. | 50-70 bar | 6-10 h | High | [3] |

| Pd/C | 4-Phenylpyridine | EtOAc | 80 °C | 30 bar | - | 87% conversion | [5] |

| Nickel Series Catalyst | Pyridine Bases | - | 110-250 °C | 2.0-10.0 MPa | 8-50 h | - | [4] |

Two-Step Synthesis: Preparation of 2-Ethylpyridine Precursor and Subsequent Hydrogenation

Synthesis of 2-Ethylpyridine from 2-Methylpyridine (B31789) and Methanol (B129727)

A patented industrial process describes the gas-phase alkylation of 2-methylpyridine with methanol.[6]

Experimental Protocol Overview:

This process involves passing a vaporous mixture of 2-methylpyridine and methanol over a heated catalyst bed.[6]

-

Catalyst Preparation: The catalyst consists of silicon dioxide impregnated with an oxide of a lanthanide series element. The catalyst is activated by calcination at high temperatures (e.g., 400-500 °C).

-

Reaction Execution: A molar mixture of methanol and 2-methylpyridine (e.g., 4:1) is passed over the catalyst at a temperature of 300-500 °C under normal pressure.

-

Work-up and Purification: The reaction mixture is cooled, and the unreacted starting materials are separated. The 2-ethyl-pyridine is then purified by fractional distillation.

Quantitative Data:

| Reactants | Catalyst | Temperature | Pressure | Conversion of 2-Methylpyridine | Selectivity for 2-Ethylpyridine | Overall Yield | Reference |

| 2-Methylpyridine, Methanol | SiO₂ + Lanthanide Oxide | 480 °C | Normal | 47-53 mol % | 93 mol % | 46 mol % | [6] |

Synthesis of 2-Ethylpyridine via Grignard Reaction

A laboratory-scale synthesis involves the cross-coupling of 2-chloropyridine (B119429) with a Grignard reagent.[7]

Experimental Protocol:

This procedure is a manganese-catalyzed Kumada cross-coupling reaction.

-

Reaction Setup: In a glove box, a 20 mL scintillation vial is charged with a solution of MnCl₂(THF)₁.₆ (3 mol%) in THF. 2-chloropyridine (1 equiv.) and an internal standard (mesitylene, 1 equiv.) are added.

-

Reaction Execution: After stirring for five minutes at room temperature, ethylmagnesium chloride (1.2-2.6 equiv.) is added dropwise, and the reaction is stirred for 24 hours.

-

Work-up and Purification:

-

The reaction is quenched with a saturated K₂CO₃ solution.

-

The organic layer is extracted with EtOAc, dried over MgSO₄, filtered, and concentrated.

-

The crude product is purified via a silica (B1680970) plug.

-

Quantitative Data:

| Reactants | Catalyst | Temperature | Reaction Time | Yield | Reference |

| 2-Chloropyridine, Ethylmagnesium Chloride | MnCl₂(THF)₁.₆ | 21 °C | 24 h | 85% | [7] |

Alternative Synthetic Routes (Brief Overview)

While catalytic hydrogenation of 2-ethylpyridine is the most common method, other strategies for the synthesis of substituted piperidines exist, though they are less frequently reported specifically for 2-ethylpiperidine.

-

Reductive Amination: This method involves the reaction of a 1,5-dicarbonyl compound with an ammonia (B1221849) source.[8] The synthesis of a suitable 1,5-dicarbonyl precursor for 2-ethylpiperidine would be the key challenge in this approach.

-

Alkylation of Piperidine (B6355638): Direct alkylation of the piperidine ring at the 2-position is complicated by issues of regioselectivity, with potential for alkylation at other positions or on the nitrogen atom.[9]

Biological Activity

2-Ethylpiperidine is primarily utilized as a building block in the synthesis of more complex molecules with biological activity, such as pharmaceuticals and agrochemicals.[1] While some piperidine derivatives have shown cytotoxic activity against cancer cell lines, specific biological signaling pathways for 2-ethylpiperidine itself are not well-documented in the scientific literature.[10][11] Its role is predominantly that of a structural motif that can influence the pharmacological properties of a larger molecule.[12]

Synthesis Workflows

The following diagrams illustrate the logical flow of the primary synthesis methods described.

Caption: Overall workflow for the synthesis of 2-ethylpiperidine.

Caption: Experimental workflow for PtO₂ catalyzed hydrogenation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. CN101723877A - Method for preparing piperidines compound by using pyridine base through catalytic hydrogenation - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]

- 7. 2-Ethylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. "The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd [digitalcommons.odu.edu]

- 10. benchchem.com [benchchem.com]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpiperidine is a heterocyclic secondary amine that serves as a crucial building block in the synthesis of a wide array of chemical compounds.[1][2] Its utility is prominent in the development of pharmaceuticals, agrochemicals, and specialty chemicals, where its incorporation into larger molecules can enhance solubility and reactivity.[1][3] This document provides a comprehensive overview of the core physicochemical properties of 2-Ethylpiperidine, detailed experimental protocols for their determination, and a visual representation of a common synthetic pathway.

Physicochemical Properties

The structural and electronic characteristics of 2-Ethylpiperidine dictate its physical properties and chemical behavior. The presence of a six-membered piperidine (B6355638) ring with an ethyl group at the second position defines its versatility as a chemical intermediate.[1][3]

General and Physical Properties

A summary of the key identification and physical properties of 2-Ethylpiperidine is presented in Table 1 and Table 2. These values are essential for its handling, storage, and application in various experimental and industrial settings.

Table 1: General Properties of 2-Ethylpiperidine

| Property | Value | Reference(s) |

| IUPAC Name | 2-ethylpiperidine | [4] |

| CAS Number | 1484-80-6 | [1][2] |

| Molecular Formula | C₇H₁₅N | [1][2][5] |

| Molecular Weight | 113.20 g/mol | [1][2] |

| Appearance | Colorless to almost clear liquid | [1][3] |

| Odor | Strong, resembling piperidine | [2] |

Table 2: Physical and Chemical Properties of 2-Ethylpiperidine

| Property | Value | Reference(s) |

| Boiling Point | 143 °C (at 760 mmHg) | [1][2][3] |

| Melting Point | -18 °C | [2] |

| Density | 0.85 g/mL (at 25 °C) | [1][2] |

| Refractive Index (n20/D) | 1.451 | [2] |

| Flash Point | 31 °C (88 °F) | [2] |

| Vapor Pressure | 5.45 mmHg (at 25 °C) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 1.867 | [2] |

Solubility

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2-Ethylpiperidine. A summary of available spectroscopic data is provided in Table 3.

Table 3: Spectroscopic Data for 2-Ethylpiperidine

| Technique | Data Availability and Key Features | Reference(s) |

| ¹H NMR | Spectra available in CDCl₃. Expected signals include those for the ethyl group protons and the piperidine ring protons. | [2] |

| ¹³C NMR | Spectra available in CDCl₃. Expected signals correspond to the seven distinct carbon atoms in the molecule. | [2] |

| Infrared (IR) Spectroscopy | Spectra available for liquid film and vapor phase. Key absorptions would include N-H stretching, C-H stretching, and C-N stretching. | [2] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectra are available, which can be used to determine the molecular weight and fragmentation pattern. | [2] |

Experimental Protocols

The accurate determination of physicochemical properties is paramount for research and development. This section outlines the methodologies for key experimental procedures.

Determination of pKa by Potentiometric Titration

The dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. The following is a generalized protocol for its determination based on methods used for piperidine derivatives.

Objective: To determine the pKa of 2-Ethylpiperidine in an aqueous medium.

Materials:

-

2-Ethylpiperidine

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a precise amount of 2-Ethylpiperidine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration Setup: Place the beaker containing the 2-Ethylpiperidine solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Titrate the 2-Ethylpiperidine solution with the standardized HCl solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).

-

The pH at the half-equivalence point (the point where half of the 2-Ethylpiperidine has been neutralized) corresponds to the pKa of its conjugate acid.

-

Determination of Boiling Point

The boiling point is determined by heating the liquid until its vapor pressure equals the atmospheric pressure. A common laboratory method involves simple distillation using a heating mantle, a distillation flask, a condenser, and a thermometer placed so that the bulb is just below the side arm of the distillation flask.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (such as CDCl₃), and a small amount of a reference standard like tetramethylsilane (B1202638) (TMS) is added.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like 2-Ethylpiperidine, a spectrum can be recorded by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.

Synthesis Workflow Visualization

A prevalent method for the synthesis of saturated nitrogen heterocycles like 2-Ethylpiperidine is the catalytic hydrogenation of the corresponding aromatic precursor, 2-ethylpyridine. This process involves the reduction of the pyridine (B92270) ring.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpiperidine, a substituted heterocyclic aliphatic amine, serves as a crucial scaffold in numerous pharmaceuticals and biologically active compounds. The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their three-dimensional structure and conformational dynamics. A comprehensive understanding of the conformational preferences of the 2-ethylpiperidine ring is therefore paramount for rational drug design and development. This technical guide provides an in-depth analysis of the molecular structure and conformational equilibrium of 2-ethylpiperidine, summarizing key quantitative data and detailing the experimental and computational methodologies employed in its study.

Molecular Structure and Conformational Equilibrium

The piperidine (B6355638) ring in 2-ethylpiperidine adopts a chair conformation to minimize angle and torsional strain. The presence of the ethyl group at the C2 position introduces a conformational equilibrium between two primary chair conformers: one with the ethyl group in an equatorial position and the other with the ethyl group in an axial position.

The conformational preference is dictated by the steric interactions between the ethyl group and the rest of the piperidine ring. Generally, the equatorial conformer is favored to minimize 1,3-diaxial interactions. In the axial conformation, the ethyl group experiences steric hindrance from the axial hydrogen atoms at the C4 and C6 positions.

The equilibrium between these two conformers can be represented as a signaling pathway, illustrating the dynamic interconversion.

Quantitative Conformational Analysis

A comprehensive study on the thermochemistry of ethylpiperidines by Ribeiro da Silva, Cabral, and Gomes provides crucial data for understanding the stability of 2-ethylpiperidine.[1][2][3][4][5] Their work, combining experimental calorimetry and computational studies, allows for the determination of the standard molar enthalpies of formation.

| Parameter | Value | Method | Reference |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -154.5 ± 2.5 kJ·mol⁻¹ | Static Bomb Calorimetry | [1][2][3][4][5] |

| Standard Molar Enthalpy of Vaporization (298.15 K) | 46.8 ± 0.5 kJ·mol⁻¹ | Calvet Microcalorimetry | [1][2][3][4][5] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -107.7 ± 2.5 kJ·mol⁻¹ | Derived from liquid phase and vaporization enthalpies | [1][2][3][4][5] |

Note: The reported values are for the isomeric mixture and are not resolved for individual conformers.

Computational studies provide a powerful tool to dissect the energetic contributions of individual conformers. High-level ab initio and density functional theory (DFT) calculations can be employed to optimize the geometries and calculate the relative energies of the axial and equatorial conformers of 2-ethylpiperidine. While a specific computational study detailing these values for 2-ethylpiperidine is not prominently published, the general principles of conformational analysis of substituted piperidines are well-established.

Experimental Protocols

The determination of the molecular structure and conformational preferences of 2-ethylpiperidine relies on a combination of experimental techniques, primarily NMR spectroscopy and gas-phase electron diffraction, supported by computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for studying conformational equilibria in solution. The protocol for such an analysis typically involves the following steps:

By analyzing the coupling constants, particularly the vicinal coupling constants (³J), and the chemical shifts, which are averaged based on the population of each conformer, the equilibrium constant and the free energy difference (ΔG°) can be determined. Low-temperature NMR studies can "freeze out" the individual conformers, allowing for their direct observation and characterization.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions. The experimental workflow for a GED study is as follows:

This technique provides highly accurate bond lengths, bond angles, and dihedral angles for the dominant conformer(s) in the gas phase. While a dedicated GED study on 2-ethylpiperidine has not been identified in the literature, studies on related alkylpiperidines provide a methodological framework.

Computational Chemistry

Computational methods, particularly ab initio and DFT calculations, are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape.

The general protocol for a computational conformational analysis includes:

-

Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Relative Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature.

These calculations can provide detailed structural parameters and energetic information that may be difficult to obtain experimentally.

Conclusion

The conformational analysis of 2-ethylpiperidine reveals a dynamic equilibrium between axial and equatorial conformers, with a strong preference for the equatorial orientation of the ethyl group to minimize steric strain. This guide has summarized the key structural and energetic parameters and outlined the primary experimental and computational methodologies used to investigate this equilibrium. For professionals in drug development, a thorough appreciation of these conformational principles is essential for designing molecules with optimal three-dimensional structures for potent and selective biological activity. Further detailed experimental and computational studies on 2-ethylpiperidine would be valuable to refine our quantitative understanding of its conformational landscape.

References

An In-depth Technical Guide to the Reactivity and Stability of 2-Ethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of 2-ethylpiperidine, a versatile heterocyclic secondary amine. Due to its unique structural features, 2-ethylpiperidine serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior under various stress conditions is paramount for ensuring the quality, safety, and efficacy of any resulting product. This document outlines potential degradation pathways, detailed experimental protocols for stability testing, and presents data in a structured format to facilitate analysis.

Core Reactivity Profile

2-Ethylpiperidine, a six-membered ring containing a nitrogen atom and an ethyl group at the 2-position, exhibits reactivity characteristic of secondary amines while also being influenced by the stereochemistry of its substituted ring.[1] The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The piperidine (B6355638) ring is susceptible to oxidation, which can lead to N-oxide formation or ring-opening products.[2]

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4][5] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[3][5]

Logical Flow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on a compound like 2-ethylpiperidine.

Hydrolytic Stability

Hydrolysis involves the reaction of a substance with water, which can be catalyzed by acid or base. For cyclic amines like piperidine derivatives, hydrolysis of the core ring is not a primary degradation pathway under typical conditions. However, the basicity of the nitrogen atom makes it susceptible to reactions in acidic media.[6][7]

Experimental Protocol for Hydrolytic Stability

-

Preparation of Stock Solution: Prepare a stock solution of 2-ethylpiperidine in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix a portion of the stock solution with an equal volume of 0.1 M hydrochloric acid.

-

Maintain the solution at room temperature and another sample at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

-

-

Base Hydrolysis:

-

Mix a portion of the stock solution with an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature and another sample at an elevated temperature (e.g., 60°C).

-

Withdraw samples at the same time intervals as for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Anticipated Reactivity and Data Presentation

2-Ethylpiperidine is expected to be stable under basic and neutral conditions. In acidic conditions, protonation of the nitrogen atom will occur, but significant degradation of the piperidine ring itself is not anticipated under mild acidic conditions.

Table 1: Hypothetical Hydrolytic Stability Data for 2-Ethylpiperidine

| Condition | Time (hours) | 2-Ethylpiperidine Remaining (%) | Degradant 1 (%) | Degradant 2 (%) |

| 0.1 M HCl (RT) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 99.8 | < 0.1 | < 0.1 | |

| 48 | 99.5 | 0.2 | 0.1 | |

| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 98.2 | 1.1 | 0.5 | |

| 48 | 96.5 | 2.3 | 0.9 | |

| 0.1 M NaOH (RT) | 0 | 100.0 | 0.0 | 0.0 |

| 48 | > 99.9 | < 0.1 | < 0.1 | |

| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 |

| 48 | 99.7 | 0.2 | < 0.1 |

Oxidative Stability

Oxidation is a common degradation pathway for amines. The nitrogen atom in the piperidine ring is susceptible to oxidation, potentially forming N-oxides or leading to ring-opening reactions.[2]

Experimental Protocol for Oxidative Stability

-

Preparation of Stressed Sample: Mix a portion of the 2-ethylpiperidine stock solution (1 mg/mL) with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

-

Incubation: Keep the solution at room temperature and protect it from light.

-

Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Analyze the samples directly using a validated stability-indicating HPLC method.

Potential Oxidative Degradation Pathway

The secondary amine of 2-ethylpiperidine can be oxidized to the corresponding N-oxide. Further oxidation could potentially lead to the opening of the piperidine ring.

Data Presentation

Table 2: Hypothetical Oxidative Stability Data for 2-Ethylpiperidine

| Condition | Time (hours) | 2-Ethylpiperidine Remaining (%) | N-oxide (%) | Ring-Opened Products (%) |

| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 |

| 8 | 92.5 | 6.8 | 0.5 | |

| 24 | 85.3 | 12.1 | 2.2 |

Thermal Stability

Elevated temperatures can provide the energy required to initiate degradation reactions. For 2-ethylpiperidine, thermal stress may lead to various decomposition reactions.

Experimental Protocol for Thermal Stability

-

Solid State: Place a known amount of solid 2-ethylpiperidine in a controlled temperature and humidity chamber (e.g., 80°C).

-

Solution State: Place a solution of 2-ethylpiperidine (1 mg/mL) in a sealed vial in an oven at a controlled temperature (e.g., 80°C).

-

Sampling: For the solid-state, dissolve a portion of the sample in a suitable solvent at each time point. For the solution state, withdraw samples directly. Recommended time points are 0, 24, 48, and 72 hours.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

Table 3: Hypothetical Thermal Stability Data for 2-Ethylpiperidine (80°C)

| State | Time (hours) | 2-Ethylpiperidine Remaining (%) | Total Degradants (%) |

| Solid | 0 | 100.0 | 0.0 |

| 72 | 99.2 | 0.8 | |

| Solution | 0 | 100.0 | 0.0 |

| 72 | 97.8 | 2.2 |

Photostability

Exposure to light, particularly UV radiation, can cause photodegradation. The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[8]

Experimental Protocol for Photostability

-

Sample Preparation:

-

Expose a sample of solid 2-ethylpiperidine directly to the light source.

-

Expose a solution of 2-ethylpiperidine (1 mg/mL) in a photochemically inert and transparent container.

-

Prepare a dark control sample by wrapping an identical sample in aluminum foil.

-

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: At the end of the exposure period, analyze the light-exposed and dark control samples using a validated stability-indicating HPLC method.

Data Presentation

Table 4: Hypothetical Photostability Data for 2-Ethylpiperidine

| Sample | Condition | 2-Ethylpiperidine Remaining (%) | Total Degradants (%) |

| Solid | Dark Control | 99.9 | 0.1 |

| Light Exposed | 98.5 | 1.5 | |

| Solution | Dark Control | 99.8 | 0.2 |

| Light Exposed | 96.2 | 3.8 |

Stability-Indicating Analytical Method

A crucial component of stability studies is the use of a validated stability-indicating analytical method (SIAM). This is typically a chromatographic method, such as HPLC, that can separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products without interference.[9][10]

Workflow for Developing a Stability-Indicating Method

Conclusion

This technical guide provides a foundational understanding of the potential reactivity and stability of 2-ethylpiperidine. While specific experimental data for this compound is not extensively available in the public domain, the principles of forced degradation and the reactivity of related piperidine structures offer a robust framework for its stability assessment. The provided experimental protocols and data presentation formats are intended to guide researchers in designing and executing comprehensive stability studies. A thorough investigation following these guidelines will ensure a deep understanding of the degradation pathways and intrinsic stability of 2-ethylpiperidine, which is critical for its successful application in drug development and other chemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. ijsdr.org [ijsdr.org]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. ijcrt.org [ijcrt.org]

- 10. ijsdr.org [ijsdr.org]

The Role of 2-Ethylpiperidine in Organic Synthesis: A Mechanistic Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpiperidine, a substituted derivative of the ubiquitous piperidine (B6355638) scaffold, is a versatile building block in organic synthesis. While often employed as an intermediate in the construction of complex pharmaceutical and agrochemical compounds, its role as a basic catalyst in various organic reactions warrants a detailed examination.[1] This technical guide elucidates the mechanism of action of 2-ethylpiperidine, drawing parallels with its parent compound, piperidine, and explores its function in key organic transformations such as enamine catalysis, Michael additions, and Knoevenagel condensations. The influence of the 2-ethyl substituent on reactivity and stereoselectivity will be a central focus.

Core Mechanistic Principles: A Tale of Two Pathways

As a secondary amine, 2-ethylpiperidine can participate in organic reactions primarily through two distinct mechanistic pathways: Brønsted base catalysis and enamine catalysis. The operative pathway is dictated by the nature of the reactants and the reaction conditions.

Brønsted Base Catalysis

In its capacity as a Brønsted base, 2-ethylpiperidine utilizes the lone pair of electrons on its nitrogen atom to abstract a proton from a carbon acid. This is a fundamental step in reactions such as the Knoevenagel condensation and the Michael addition. The ethyl group at the 2-position can influence the basicity and steric environment around the nitrogen, potentially affecting the rate and selectivity of the reaction compared to unsubstituted piperidine.

Enamine Catalysis

2-Ethylpiperidine can react with aldehydes and ketones to form a nucleophilic enamine intermediate. This in-situ generated enamine can then react with various electrophiles. The formation of the enamine involves the initial formation of a carbinolamine, followed by dehydration to an iminium ion, which is then deprotonated at the α-carbon to yield the enamine.

Key Organic Reactions and Mechanisms

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. 2-Ethylpiperidine can catalyze this reaction, primarily acting as a base.

Mechanism:

-

Deprotonation: 2-Ethylpiperidine abstracts a proton from the active methylene (B1212753) compound (e.g., malononitrile) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone.

-

Protonation: The resulting alkoxide is protonated by the protonated 2-ethylpiperidine.

-

Dehydration: The β-hydroxy intermediate undergoes dehydration to form the α,β-unsaturated product.

Alternatively, 2-ethylpiperidine can react with the carbonyl compound to form an iminium ion, which is a more potent electrophile than the starting carbonyl. The enolate then attacks the iminium ion.

Logical Relationship: Catalytic Pathways in Knoevenagel Condensation

Caption: Dual catalytic roles of 2-ethylpiperidine in the Knoevenagel condensation.

Michael Addition

In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. 2-Ethylpiperidine can catalyze this reaction by generating the nucleophilic enolate from an active methylene compound.

Mechanism:

-

Enolate Formation: 2-Ethylpiperidine deprotonates the Michael donor (e.g., a β-ketoester) to form an enolate.

-

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor.

-

Protonation: The resulting enolate is protonated by the conjugate acid of 2-ethylpiperidine to regenerate the catalyst and form the final product.

Experimental Workflow: 2-Ethylpiperidine Catalyzed Michael Addition

Caption: A generalized experimental workflow for a Michael addition reaction.

Enamine Catalysis

2-Ethylpiperidine, as a secondary amine, can serve as a catalyst by forming a transient enamine with a carbonyl compound. This enhances the nucleophilicity of the α-carbon.

Mechanism of Enamine Formation:

-

Nucleophilic Attack: The nitrogen of 2-ethylpiperidine attacks the carbonyl carbon to form a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

-

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

-

Elimination of Water: The protonated hydroxyl group leaves as water, forming an iminium ion.

-

Deprotonation: A base removes a proton from the α-carbon to form the enamine.

The resulting enamine can then participate in various reactions, such as alkylations and additions to electrophiles.

Signaling Pathway: Enamine Formation with 2-Ethylpiperidine

Caption: The catalytic cycle of enamine formation with 2-ethylpiperidine.

Quantitative Data and Experimental Protocols

While specific quantitative data for reactions catalyzed exclusively by 2-ethylpiperidine is not extensively reported, data from piperidine-catalyzed reactions provides a valuable benchmark. The steric bulk of the 2-ethyl group may lead to slight variations in reaction rates and yields.

Table 1: Representative Data for Piperidine-Catalyzed Knoevenagel Condensation

| Entry | Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | Piperidine (10) | Ethanol | 2 | 95 |

| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Piperidine (15) | Toluene | 5 | 88 |

| 3 | Cyclohexanecarboxaldehyde | Malononitrile | Piperidine (10) | Neat | 1 | 92 |

Note: This data is representative and compiled from various sources on piperidine catalysis for illustrative purposes.

Experimental Protocol: General Procedure for a Piperidine-Catalyzed Knoevenagel Condensation

Materials:

-

Aldehyde (1.0 mmol)

-

Active methylene compound (1.1 mmol)

-

Piperidine (or 2-ethylpiperidine) (0.1 mmol, 10 mol%)

-

Ethanol (5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde, active methylene compound, and ethanol.

-

Stir the mixture until all solids are dissolved.

-

Add the piperidine (or 2-ethylpiperidine) catalyst to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

-

If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Influence of the 2-Ethyl Group

The presence of the ethyl group at the 2-position of the piperidine ring introduces steric hindrance around the nitrogen atom. This can have several consequences:

-

Basicity: The electron-donating nature of the ethyl group may slightly increase the basicity of the nitrogen atom compared to piperidine.

-

Steric Hindrance: The steric bulk of the ethyl group can hinder the approach of the amine to a sterically congested carbonyl group, potentially slowing down the rate of enamine or iminium ion formation.

-

Stereoselectivity: In asymmetric catalysis using chiral derivatives of 2-ethylpiperidine, the ethyl group can play a crucial role in directing the stereochemical outcome of the reaction by creating a specific chiral environment around the catalytic center.

Conclusion

2-Ethylpiperidine is a valuable secondary amine in organic synthesis, capable of acting as both a Brønsted base and an enamine catalyst. Its mechanism of action is analogous to that of piperidine, but with the added influence of the 2-ethyl group, which can modulate its reactivity and steric profile. While it is frequently used as a synthetic intermediate, its potential as a catalyst in its own right, or as a scaffold for the development of new organocatalysts, remains an area of interest for further research. This guide provides a foundational understanding of the mechanistic principles governing the role of 2-ethylpiperidine in key organic transformations, offering a framework for its application in the design and development of novel synthetic methodologies.

References

Spectral Data Analysis of 2-Ethylpiperidine: A Technical Guide

Introduction: 2-Ethylpiperidine (CAS No: 1484-80-6, Molecular Formula: C₇H₁₅N, Molecular Weight: 113.20 g/mol ) is a heterocyclic secondary amine that serves as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, consisting of a piperidine (B6355638) ring with an ethyl substituent at the C2 position, gives rise to characteristic spectral data. This guide provides an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data of 2-ethylpiperidine, intended for researchers and professionals in the fields of chemistry and drug development.

Mass Spectrometry (MS) Analysis

The mass spectrum of 2-ethylpiperidine obtained via electron ionization (EI) provides critical information about its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.

Data Presentation: Electron Ionization Mass Spectrum

| m/z | Relative Intensity (%) | Proposed Fragment |

| 113 | 5 | [M]⁺ (Molecular Ion) |

| 98 | 20 | [M - CH₃]⁺ |

| 84 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 70 | 15 | [C₅H₁₂N]⁺ |

| 56 | 35 | [C₄H₈N]⁺ |

(Data sourced from NIST/EPA/NIH Mass Spectral Library)[2]

Fragmentation Pathway

Under electron ionization (70 eV), 2-ethylpiperidine first forms a molecular ion ([M]⁺) at m/z 113. The most prominent fragmentation pathway for 2-substituted piperidines is α-cleavage, which involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. The loss of the largest substituent at the α-carbon is typically favored.

In the case of 2-ethylpiperidine, the α-cleavage results in the loss of the ethyl radical (•C₂H₅), leading to the formation of a stable, resonance-stabilized iminium ion at m/z 84. This fragment is the most abundant ion, and therefore the base peak in the spectrum. Further fragmentation and rearrangements of the piperidine ring lead to the other observed ions.

Visualization: Mass Spectrometry Fragmentation Pathway

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of 2-ethylpiperidine in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the gas chromatograph (GC) inlet, or a neat sample is introduced via a direct insertion probe.

-

Ionization: The sample molecules, now in the gas phase, enter the ion source. A beam of electrons, accelerated to an energy of 70 eV, bombards the molecules. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and inducing fragmentation.

-

Mass Analysis: The resulting ions are accelerated by an electric field and passed into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

-

Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

Infrared (IR) Spectroscopy Analysis

The IR spectrum reveals the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these bonds.

Data Presentation: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3289 | Medium, Broad | N-H Stretch |

| 2961, 2929, 2855 | Strong | C-H Stretch (Aliphatic) |

| 1458 | Medium | C-H Bend (Scissoring/Bending) |

| 1378 | Medium | C-H Bend (Methyl Rocking) |

| 1115 | Medium | C-N Stretch |

| 850 | Medium | N-H Wag |

(Data sourced from Spectral Database for Organic Compounds, SDBS)

Interpretation of Key Absorptions

-

N-H Stretch: The broad absorption around 3289 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The broadening is a result of hydrogen bonding.

-

C-H Stretch: The strong, sharp peaks between 2850 and 3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the ethyl group.

-

C-N Stretch: The peak at 1115 cm⁻¹ corresponds to the stretching vibration of the carbon-nitrogen bond.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Salt Plates (NaCl/KBr): Place a single drop of 2-ethylpiperidine onto a clean, polished salt plate. Place a second plate on top to create a thin liquid film.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or with the clean, empty salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample into the spectrometer's sample compartment.

-

Data Acquisition: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Data Presentation: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Multiplet | 1H | H-6 (axial) |

| ~2.5 - 2.7 | Multiplet | 2H | H-2, H-6 (equatorial) |

| ~1.0 - 1.8 | Multiplet | 9H | H-3, H-4, H-5, -CH₂CH₃, N-H |

| 0.88 | Triplet | 3H | -CH₂CH₃ |

(Interpreted from spectra available at ChemicalBook and PubChem)[1][3]

Data Presentation: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 55.4 | C-2 |

| 47.1 | C-6 |

| 35.5 | C-3 |

| 26.5 | -CH₂CH₃ |

| 25.8 | C-5 |

| 24.9 | C-4 |

| 11.2 | -CH₂CH₃ |

(Interpreted from spectra available at PubChem and SDBS)[1]

Interpretation of NMR Spectra

-

¹H NMR: The spectrum shows a complex series of overlapping multiplets for the piperidine ring protons due to complex spin-spin coupling. The protons on carbons adjacent to the nitrogen (C-2 and C-6) are deshielded and appear further downfield (~2.5-3.1 ppm). The ethyl group gives a characteristic triplet for the methyl protons (CH₃) at ~0.88 ppm, which is coupled to the adjacent methylene (B1212753) protons (CH₂). The N-H proton signal is often broad and can be found within the aliphatic region; its chemical shift is concentration-dependent.

-

¹³C NMR: The spectrum displays seven distinct signals, corresponding to the seven carbon atoms in the molecule, confirming the absence of molecular symmetry. The carbons directly bonded to the electronegative nitrogen atom (C-2 and C-6) are the most deshielded among the ring carbons. The upfield signal at 11.2 ppm is characteristic of the terminal methyl carbon of the ethyl group.

Visualization: Spectral Analysis Workflow for Structural Elucidation

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of 2-ethylpiperidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), if quantitative chemical shift referencing is required.

-

Instrument Setup: Insert the NMR tube into the spectrometer probe. The instrument performs locking (to the deuterium (B1214612) signal of the solvent) and shimming (to optimize the magnetic field homogeneity).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle and 8 to 16 scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration (50-100 mg) may be necessary to obtain a spectrum with adequate signal-to-noise in a reasonable time. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed by the spectrometer's software to generate the frequency-domain NMR spectrum. This is followed by phase correction and baseline correction. The spectra are then calibrated using the solvent residual peak or the internal standard.

References

2-Ethylpiperidine: A Comprehensive Technical Guide to a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine (B6355638) scaffolds are integral components of numerous pharmaceuticals and natural products, with the stereochemistry at the C2 position often being critical for biological activity.[1] Among these, 2-ethylpiperidine serves as a valuable chiral building block, offering a combination of a lipophilic ethyl group and a reactive secondary amine within a conformationally defined six-membered ring. This guide provides an in-depth technical overview of 2-ethylpiperidine, covering its synthesis, resolution, and application as a key intermediate in the development of therapeutic agents.

Physicochemical Properties of 2-Ethylpiperidine

2-Ethylpiperidine is a colorless to pale yellow liquid with the molecular formula C₇H₁₅N and a molecular weight of 113.20 g/mol .[2] As a chiral compound, it exists as a racemic mixture of (R)- and (S)-enantiomers.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [2] |

| Molecular Weight | 113.20 g/mol | [2] |

| Boiling Point | 143 °C | [3] |

| Density | 0.85 g/mL | [3] |

| Refractive Index (n20D) | 1.45 | [3] |

| CAS Number (Racemate) | 1484-80-6 | [2] |

Synthesis of Enantiopure 2-Ethylpiperidine

The preparation of enantiomerically pure 2-ethylpiperidine can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of the racemic mixture.

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation of 2-ethylpyridine (B127773) is a direct and atom-economical approach to obtaining chiral 2-ethylpiperidine. This typically involves the activation of the pyridine (B92270) ring by forming a pyridinium (B92312) salt, followed by hydrogenation using a chiral catalyst, often based on iridium or rhodium.[4][5]

Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-2-ethylpyridinium Bromide

This protocol is adapted from a general procedure for the asymmetric hydrogenation of 2-alkylpyridinium salts using an Iridium-MeO-BoQPhos catalyst and may require optimization for this specific substrate.[4]

1. Formation of N-Benzyl-2-ethylpyridinium Bromide:

-

A solution of 2-ethylpyridine (1.0 eq.) and benzyl (B1604629) bromide (1.2 eq.) in acetone (B3395972) is stirred at room temperature for 24 hours.

-

The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield N-benzyl-2-ethylpyridinium bromide.

2. Asymmetric Hydrogenation:

-

In a nitrogen-filled glovebox, a pressure vessel is charged with N-benzyl-2-ethylpyridinium bromide (1.0 eq.), [Ir(COD)Cl]₂ (1 mol%), and a suitable chiral phosphine (B1218219) ligand such as (S)-MeO-BoQPhos (2.2 mol%).

-

Anhydrous and degassed solvent (e.g., a mixture of THF and methanol) is added.

-

The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 600 psi).

-

The reaction is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

3. Deprotection and Isolation:

-

The crude product is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenolysis using a palladium catalyst (e.g., Pd/C) to remove the benzyl group.

-

After filtration of the catalyst, the solvent is evaporated.

-

The resulting crude chiral 2-ethylpiperidine is purified by distillation or column chromatography.

Quantitative Data for Asymmetric Hydrogenation of 2-Alkyl-Pyridinium Salts:

| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) | Reference |

| N-Benzyl-2-benzylpyridinium bromide | MeO-BoQPhos | >95 | 93:7 | [4] |

| N-Benzyl-2-methylpyridinium bromide | MeO-BoQPhos | >95 | 82:18 | [4] |

| N-Benzyl-2-phenethylpyridinium bromide | MeO-BoQPhos | >95 | 88:12 | [4] |

Note: Data for 2-ethylpyridine was not explicitly found and would require experimental determination.

Logical Workflow for Asymmetric Synthesis of 2-Ethylpiperidine

Classical Resolution of Racemic 2-Ethylpiperidine

Classical resolution via diastereomeric salt formation is a well-established method for separating enantiomers. This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Resolution of (R,S)-2-Ethylpiperidine with O,O'-Dibenzoyl-L-tartaric Acid

This protocol is a general procedure adapted from methods for resolving similar piperidine derivatives and may require optimization.[6][7][8]

1. Diastereomeric Salt Formation:

-

Racemic 2-ethylpiperidine (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).

-

A solution of O,O'-dibenzoyl-L-tartaric acid (0.5-1.0 eq.) in the same solvent is added to the 2-ethylpiperidine solution, possibly with gentle heating to ensure complete dissolution.

-

The mixture is allowed to cool slowly to room temperature, and then further cooled (e.g., to 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

2. Isolation of the Diastereomeric Salt:

-

The precipitated crystals are collected by filtration and washed with a small amount of the cold solvent.

-

The enantiomeric purity of the 2-ethylpiperidine in the salt can be determined at this stage by liberating a small sample and analyzing it by chiral chromatography.

-

If necessary, the salt can be recrystallized from a suitable solvent to enhance its diastereomeric purity.

3. Liberation of the Enantiopure Amine:

-

The isolated diastereomeric salt is dissolved or suspended in water and basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

-

The liberated free base (enantiopure 2-ethylpiperidine) is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched 2-ethylpiperidine.

Quantitative Data for Classical Resolution of Amines:

| Racemic Amine | Resolving Agent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Amine | Reference |

| Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | 35 | ≥97 | [9] |

| 1-(α-aminobenzyl)-2-naphthol | L-(+)-Tartaric acid | N/A | >99 | [10] |

| (2-methoxynaphth-1-yl)benzylamine | Dibenzoyl-L-(-)-tartaric acid | N/A | >99 | [10] |

Note: Specific data for 2-ethylpiperidine would require experimental determination.

Workflow for Classical Resolution of 2-Ethylpiperidine

Applications of Chiral 2-Ethylpiperidine in Synthesis

Enantiopure 2-ethylpiperidine is a valuable precursor for the synthesis of various biologically active molecules, most notably local anesthetics and certain alkaloids.

Synthesis of Local Anesthetics: Ropivacaine (B1680718) and Levobupivacaine (B138063)

The (S)-enantiomer of 2-pipecolic acid, a closely related chiral building block, is a key starting material for the synthesis of the long-acting local anesthetics ropivacaine and levobupivacaine. The synthesis of these compounds highlights the importance of the chiral piperidine core.

Experimental Protocol: Synthesis of Ropivacaine from (S)-Pipecolic acid 2,6-xylidide

This protocol is based on established synthetic routes.[11][12]

1. N-Propylation:

-

(S)-Pipecolic acid 2,6-xylidide (1.0 eq.) is suspended in a suitable solvent such as tetrahydrofuran (B95107) (THF).

-

A base (e.g., potassium carbonate, 1.5 eq.) and n-propyl bromide (1.2 eq.) are added.

-

The mixture is heated under reflux for 20-24 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is evaporated.

-

The crude ropivacaine base is purified by crystallization from a suitable solvent like diisopropyl ether.

2. Salt Formation:

-

The purified ropivacaine base is dissolved in a suitable solvent (e.g., isopropanol).

-

A solution of hydrochloric acid is added to precipitate ropivacaine hydrochloride.

-

The salt is collected by filtration, washed with the solvent, and dried.

Mechanism of Action of Ropivacaine and Levobupivacaine

Ropivacaine and levobupivacaine exert their anesthetic effects by blocking nerve impulse conduction. They achieve this by reversibly binding to the intracellular side of voltage-gated sodium channels in the neuronal membrane, stabilizing the channels in an inactivated state and thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.

Signaling Pathway: Blockade of Voltage-Gated Sodium Channels

References

- 1. Portico [access.portico.org]

- 2. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. arkat-usa.org [arkat-usa.org]

- 9. WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents [patents.google.com]

- 10. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride [mdpi.com]

- 11. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 12. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]

The Discovery and Enduring Utility of 2-Ethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpiperidine, a substituted piperidine (B6355638) derivative, has maintained its relevance in organic synthesis for over a century. From its conceptual origins in the late 19th-century explorations of alkaloid chemistry to its modern applications as a versatile building block in the pharmaceutical and agrochemical industries, the journey of 2-ethylpiperidine encapsulates the evolution of synthetic organic chemistry. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and modern preparative methods for 2-ethylpiperidine. It includes a compilation of its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis, and a discussion of its applications in contemporary chemical research and development.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of an ethyl group at the 2-position of the piperidine ring affords 2-ethylpiperidine, a chiral secondary amine that serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its unique steric and electronic properties make it a significant component in the development of biologically active compounds. This guide delves into the historical context of its discovery, outlines key synthetic methodologies, and presents its chemical and physical properties to serve as a comprehensive resource for researchers.

The Dawn of 2-Alkylpiperidine Synthesis: A Historical Perspective

While the exact first synthesis of 2-ethylpiperidine is not prominently documented, its discovery is intrinsically linked to the pioneering work of German chemist Albert Ladenburg in the late 19th century. Ladenburg's research on the structure and synthesis of piperidine-containing alkaloids laid the foundational groundwork for the preparation of 2-alkylpiperidines.

In a landmark achievement, Ladenburg reported the first total synthesis of a natural alkaloid, (±)-coniine (2-propylpiperidine), in 1886. Coniine is the toxic principle of poison hemlock and its synthesis was a monumental step in organic chemistry. The method employed by Ladenburg did not involve catalytic hydrogenation, the predominant method today, but rather a multi-step chemical reduction.

The general principles of Ladenburg's approach to 2-alkylpiperidines involved the following key transformations:

-

Starting Material : A 2-alkylpyridine derivative.

-

Reduction : The aromatic pyridine (B92270) ring was reduced to a piperidine ring using a chemical reducing agent. In his synthesis of coniine, Ladenburg used sodium in ethanol, a classic method for the reduction of pyridines before the advent of catalytic hydrogenation.

This early work demonstrated that the synthesis of 2-substituted piperidines was achievable and opened the door for the preparation of a variety of analogues, including 2-ethylpiperidine, using similar chemical principles.

Synthetic Methodologies

The synthesis of 2-ethylpiperidine has evolved significantly since the late 19th century. Modern methods are dominated by catalytic hydrogenation due to its efficiency and atom economy.

Catalytic Hydrogenation of 2-Ethylpyridine (B127773)

The most common and industrially scalable method for the synthesis of 2-ethylpiperidine is the catalytic hydrogenation of 2-ethylpyridine. This process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

A variety of catalysts can be employed for this transformation, including platinum, palladium, rhodium, and nickel-based catalysts. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a particularly effective catalyst for the hydrogenation of substituted pyridines. The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, which enhances the activity of the catalyst.

This protocol is adapted from a general procedure for the catalytic hydrogenation of substituted pyridines.[1]

Materials:

-

2-Ethylpyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Hydrogen (H₂) gas

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor vessel, a solution of 2-ethylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.

-

A catalytic amount of PtO₂ (5 mol%) is carefully added to the solution.

-

The reactor is sealed and connected to the hydrogenation apparatus.

-

The vessel is purged with nitrogen gas to remove any air.

-

The reactor is then pressurized with hydrogen gas to 50-70 bar.

-

The reaction mixture is stirred vigorously at room temperature for 6-10 hours.

-

Upon completion of the reaction (monitored by TLC or GC), the reactor is carefully depressurized.

-

The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are filtered through a pad of Celite to remove the catalyst.

-

The filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude 2-ethylpiperidine.

-

If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 2-ethylpiperidine is essential for its application in research and development.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [2][3][4][5] |

| Molecular Weight | 113.20 g/mol | [2][3][4][5] |

| Appearance | Colorless to almost colorless liquid | [2][4][5] |

| Boiling Point | 143 °C | [2][3][4] |

| Melting Point | -18 °C | [3][4] |

| Density | 0.85 g/mL at 25 °C | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.451 | [2][3][4] |

| Flash Point | 88 °F (31.1 °C) | [3][4] |

| CAS Number | 1484-80-6 | [2][3][4][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-ethylpiperidine.

-

¹H NMR: The proton NMR spectrum of 2-ethylpiperidine is characterized by signals corresponding to the protons on the piperidine ring and the ethyl substituent.[3][6][7]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[3][6]

-

IR Spectroscopy: The infrared spectrum of 2-ethylpiperidine displays characteristic absorption bands for N-H and C-H stretching and bending vibrations.[6][8]

Applications in Research and Development

2-Ethylpiperidine is a valuable building block in the synthesis of a wide range of chemical entities, particularly in the fields of pharmaceuticals and agrochemicals.[2][3] Its utility stems from the presence of a secondary amine, which can be further functionalized, and a chiral center, which can be exploited in asymmetric synthesis.

While specific blockbuster drugs containing the 2-ethylpiperidine moiety are not prevalent, its structural motif is found in numerous research compounds and is a key component in the synthesis of more complex piperidine-based structures. It is often used in the development of:

-

Chiral Auxiliaries: In asymmetric synthesis, chiral piperidines can be used to control the stereochemical outcome of reactions.

-

Catalyst Ligands: The nitrogen atom in 2-ethylpiperidine can coordinate to metal centers, making it a candidate for the development of new catalysts.

-

Corrosion Inhibitors: Amines, including 2-ethylpiperidine, are known to act as corrosion inhibitors for various metals.[2]

-

Pharmaceutical Scaffolds: The 2-ethylpiperidine core can be elaborated to generate libraries of compounds for screening in drug discovery programs.

-

Agrochemicals: Substituted piperidines are a common feature in pesticides and herbicides.[2][3]

Conclusion

From its conceptual beginnings in the foundational work of Albert Ladenburg to its current status as a readily available synthetic intermediate, 2-ethylpiperidine has proven to be a molecule of enduring importance. The development of its synthesis, particularly through catalytic hydrogenation, reflects the broader progress in the field of organic chemistry. The data and protocols presented in this guide are intended to provide researchers and professionals with a thorough understanding of this versatile compound, facilitating its continued application in the creation of novel and functional molecules.

References

- 1. asianpubs.org [asianpubs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Ethylpiperidine(1484-80-6) 1H NMR [m.chemicalbook.com]

- 8. 2-Ethylpiperidine [webbook.nist.gov]

An In-depth Technical Guide to the Theoretical and Computational Studies of 2-Ethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study 2-ethylpiperidine, a substituted piperidine (B6355638) with potential applications in pharmaceutical development. The piperidine scaffold is a crucial pharmacophore in numerous approved drugs, and understanding the conformational landscape, electronic properties, and potential biological interactions of its derivatives is paramount for modern drug design.

Molecular Structure and Physicochemical Properties

2-Ethylpiperidine is a chiral secondary amine featuring a piperidine ring substituted with an ethyl group at the 2-position. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| CAS Number | 1484-80-6 | [1] |

| Appearance | Colorless to almost clear liquid | [2] |

| Density | 0.85 g/mL at 25 °C | [3] |

| Boiling Point | 143 °C | [3] |

| Melting Point | -18 °C | [3] |

| Refractive Index (n20/D) | 1.451 | [3] |

| InChIKey | QBBKKFZGCDJDQK-UHFFFAOYSA-N | [1] |

Conformational Analysis